1-Boc-3-carbamoylpiperidine

描述

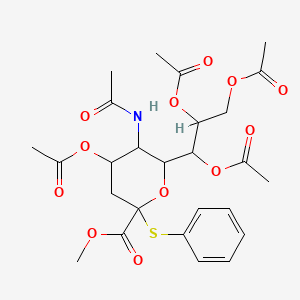

1-Boc-3-carbamoylpiperidine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The "Boc" in the name refers to the tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amine functionalities by forming a carbamate. This protective group is important because it can be selectively removed under mild acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

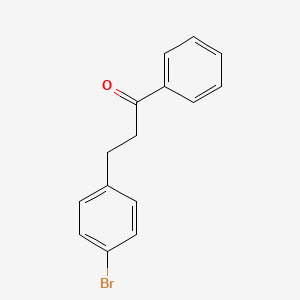

The synthesis of derivatives of 1-Boc-3-carbamoylpiperidine can be achieved through various methods. For instance, a protocol for the palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes has been reported, which provides a regiospecific and stereospecific method for the functionalization of the piperidine scaffold . Additionally, the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation, chiral resolution, and reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine, yielding an overall yield of about 40% .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-carbamoylpiperidine is characterized by the presence of the piperidine ring and the Boc-protected amine group. The Boc group plays a significant role in the molecule's reactivity and stability, as it can influence the outcome of stereoselective transformations and protect the amine during reactions .

Chemical Reactions Analysis

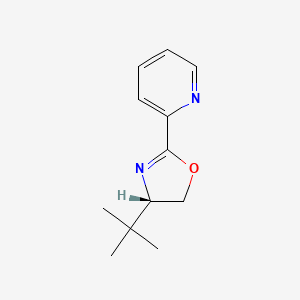

1-Boc-3-carbamoylpiperidine and its derivatives participate in various chemical reactions. For example, the asymmetric deprotonation of N-Boc-piperidine by a sec-alkyllithium and (-)-sparteine complex has been studied, showing moderate selectivity for the removal of the pro-S hydrogen . Organocatalytic asymmetric formal [3 + 2] cycloaddition reactions with in situ-generated N-carbamoyl nitrones have also been reported, where N-Boc-protected isoxazolidines are obtained as single diastereoisomers in high yields and enantiomeric excesses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-carbamoylpiperidine derivatives are influenced by the presence of the Boc group and the substituents on the piperidine ring. The Boc group, due to its bulkiness and chelating properties, can affect the molecule's reactivity and the stereoselectivity of adjacent functional groups . The specific physical properties such as melting point, boiling point, solubility, and stability would depend on the particular substituents and the overall molecular structure of the synthesized compound.

科学研究应用

-

Anticancer Research

- 1-Boc-3-carbamoylpiperidine has been used in the synthesis of squamocin and bullatacin derivatives, which are annonaceous acetogenins with potent anticancer activity . These derivatives were found to inhibit the growth of the 4T1 breast cancer cell line. In the presence of the fibroblast activation protein (FAP) enzyme, the anticancer potency of one of the compounds was increased by up to eight folds .

-

Antimicrobial Research

-

Chemistry

- 1-Boc-3-carbamoylpiperidine is used as a building block in organic synthesis . It is used in the synthesis of a variety of chemical compounds, including heterocyclic compounds, amides, and esters .

- It is also used in the synthesis of piperidines , which are a class of organic compounds that contain a six-membered ring with one nitrogen atom .

-

Pharmacokinetics

- 1-Boc-3-carbamoylpiperidine has been studied for its pharmacokinetic properties . It has been found to have high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also not an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .

-

Medicinal Chemistry

- 1-Boc-3-carbamoylpiperidine has been studied for its drug-like properties . It has been found to have a good bioavailability score, indicating that it is likely to be well-absorbed by the body . It is also not a PAINS (pan-assay interference compounds) or Brenk alert, indicating that it is unlikely to interfere with biological assays or have undesirable properties .

-

Organic Synthesis

- 1-Boc-3-carbamoylpiperidine is used as a building block in organic synthesis . It is used in the synthesis of a variety of chemical compounds, including heterocyclic compounds, amides, and esters .

- It is also used in the synthesis of piperidines , which are a class of organic compounds that contain a six-membered ring with one nitrogen atom .

-

Pharmacokinetics

- 1-Boc-3-carbamoylpiperidine has been studied for its pharmacokinetic properties . It has been found to have high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also not an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .

-

Medicinal Chemistry

- 1-Boc-3-carbamoylpiperidine has been studied for its drug-like properties . It has been found to have a good bioavailability score, indicating that it is likely to be well-absorbed by the body . It is also not a PAINS (pan-assay interference compounds) or Brenk alert, indicating that it is unlikely to interfere with biological assays or have undesirable properties .

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

属性

IUPAC Name |

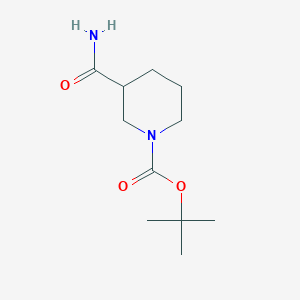

tert-butyl 3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUDGDIIFSTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562716 | |

| Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-carbamoylpiperidine | |

CAS RN |

91419-49-7 | |

| Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。